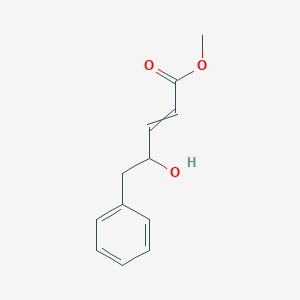silane CAS No. 83662-45-7](/img/structure/B14409949.png)
[(1-Chlorocyclopropyl)ethynyl](trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Chlorocyclopropyl)ethynylsilane is an organosilicon compound with the molecular formula C8H13ClSi. This compound is characterized by the presence of a chlorocyclopropyl group attached to an ethynyl group, which is further bonded to a trimethylsilyl group. Organosilicon compounds like this one are of significant interest in organic chemistry due to their unique reactivity and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chlorocyclopropyl)ethynylsilane typically involves the reaction of 1-chlorocyclopropylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction conditions often include a temperature range of 0°C to room temperature and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of (1-Chlorocyclopropyl)ethynylsilane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using techniques like gas chromatography to ensure the purity and yield of the product.
化学反応の分析
Types of Reactions
(1-Chlorocyclopropyl)ethynylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the chlorocyclopropyl group can be substituted with other nucleophiles such as amines or alkoxides.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles like halogens or hydrogen halides.
Cross-Coupling Reactions: The trimethylsilyl group can be removed under basic conditions to generate a terminal alkyne, which can then undergo cross-coupling reactions with aryl or vinyl halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu).
Addition Reactions: Reagents like bromine (Br2) or hydrogen chloride (HCl) are used.
Cross-Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted cyclopropyl derivatives.
Addition Reactions: Products include dihaloalkenes or haloalkanes.
Cross-Coupling Reactions: Products include various aryl or vinyl alkynes.
科学的研究の応用
(1-Chlorocyclopropyl)ethynylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty polymers and materials with unique properties.
作用機序
The mechanism of action of (1-Chlorocyclopropyl)ethynylsilane involves its interaction with various molecular targets. The ethynyl group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of desired products. The chlorocyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules.
類似化合物との比較
(1-Chlorocyclopropyl)ethynylsilane can be compared with other similar compounds such as:
Ethynyltrimethylsilane: This compound lacks the chlorocyclopropyl group and is primarily used in cross-coupling reactions.
Trimethylsilylacetylene: Similar to ethynyltrimethylsilane but with different reactivity due to the absence of the chlorocyclopropyl group.
Chlorocyclopropylacetylene: This compound lacks the trimethylsilyl group and has different reactivity and applications.
The uniqueness of (1-Chlorocyclopropyl)ethynylsilane lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
特性
CAS番号 |
83662-45-7 |
|---|---|
分子式 |
C8H13ClSi |
分子量 |
172.72 g/mol |
IUPAC名 |
2-(1-chlorocyclopropyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C8H13ClSi/c1-10(2,3)7-6-8(9)4-5-8/h4-5H2,1-3H3 |
InChIキー |
WXRSBTACIDFDPZ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1(CC1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


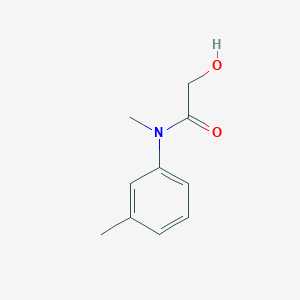

![4-[4-(Difluoromethoxy)phenoxy]aniline](/img/structure/B14409874.png)
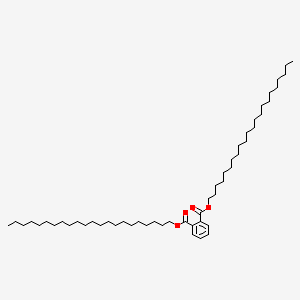
![1,1'-[4,4-Bis(4-methoxyphenyl)buta-1,3-diene-1,1-diyl]dibenzene](/img/structure/B14409900.png)
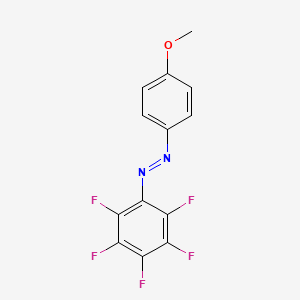
![5-Chloro-1-[(4-chlorophenoxy)methyl]pyrimidin-2(1H)-one](/img/structure/B14409919.png)
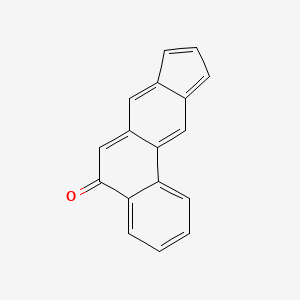
![Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]-](/img/structure/B14409926.png)
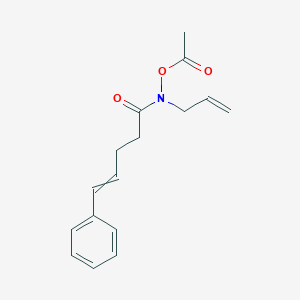

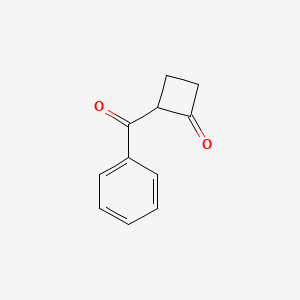
![5H-Cyclohepta[A]azulen-5-one](/img/structure/B14409944.png)
